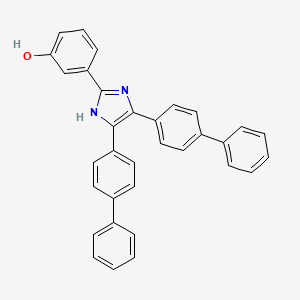

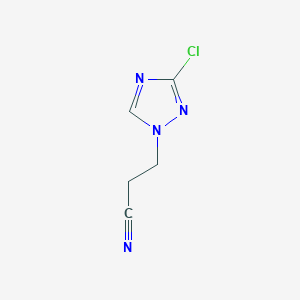

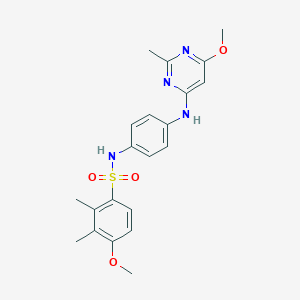

3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol, also known as Bis-Imidazole Phenol (BIP), is a synthetic compound that has been widely used in scientific research. It has been shown to have several biochemical and physiological effects, making it a valuable tool in various fields of study.

Scientific Research Applications

Corrosion Inhibition : Imidazole derivatives, including those similar to the compound , have been studied for their corrosion inhibition properties. For instance, Prashanth et al. (2021) synthesized imidazole derivatives and found that they exhibited significant corrosion inhibition efficiency, with one derivative showing up to 96% efficiency. These inhibitors adhere to the Langmuir adsorption model, indicating their potential in protecting metals like mild steel from corrosion in acidic environments (Prashanth et al., 2021).

Electrochromic Properties : Imidazole-based compounds have been explored for their influence on the electrochromic properties of conducting polymers. Akpinar et al. (2012) synthesized a compound and investigated its optical properties under different conditions, revealing potential applications in electronic displays or smart windows (Akpinar et al., 2012).

Photophysical Properties : Some imidazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) leading to fluorescence. Sakai et al. (2021) demonstrated that a particular imidazole-based compound undergoes photoinduced conversion into a "π-conjugated zwitterion" after ESIPT, suggesting applications in sensing and imaging technologies (Sakai et al., 2021).

Organic Light-Emitting Diodes (OLEDs) : Imidazole derivatives have been studied for their potential use in OLEDs. Jayabharathi et al. (2016) synthesized bis(phenanthrimidazolyl)biphenyl derivatives that exhibit blue emission, indicating their utility in the development of efficient blue-emitting OLED devices (Jayabharathi et al., 2016).

Corrosion Inhibition in Acidic Environments : Ouakki et al. (2020) investigated the efficiency of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environments. Their study showed that these compounds act as excellent inhibitors, with high inhibition efficiencies, demonstrating their potential in industrial applications where corrosion resistance is critical (Ouakki et al., 2020).

properties

IUPAC Name |

3-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24N2O/c36-30-13-7-12-29(22-30)33-34-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)32(35-33)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22,36H,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVSGRFYVCXWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)O)C5=CC=C(C=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

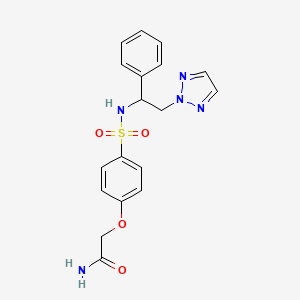

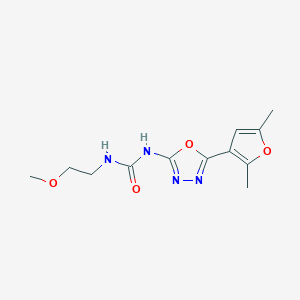

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)

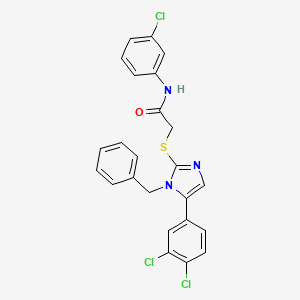

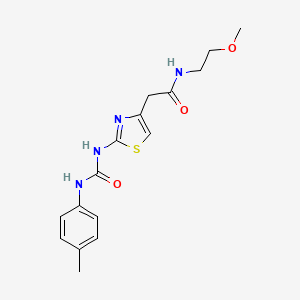

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2513083.png)

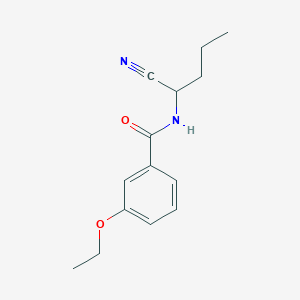

![8-(sec-butyl)-3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2513084.png)

![1-(9-Hydroxy-7-azaspiro[4.5]decan-7-yl)prop-2-en-1-one](/img/structure/B2513088.png)